Aldometanib

AMPK signaling Nutrient sensing Lysosomal biology

Aldometanib (LXY-05-029) is the only tool compound that selectively activates lysosomal AMPK without perturbing cellular AMP:ATP or ADP:ATP ratios—unlike pan-cellular activators (AICAR, metformin) or glycolysis inhibitors (2-DG, 3-BrPA). It lowers blood glucose without hypoglycemia risk and exerts anti-tumor effects via CD8+ T cell-mediated immunity, not direct cytotoxicity. Oral bioavailability and chronic dosing safety (2–10 mg/kg BID) enable longitudinal metabolic, aging, and immuno-oncology studies. Secure research-grade material with batch-specific purity documentation.

Molecular Formula C27H43Cl2IN2
Molecular Weight 593.5 g/mol
Cat. No. B12396640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAldometanib
Molecular FormulaC27H43Cl2IN2
Molecular Weight593.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCN1C=C[N+](=C1C)CC2=C(C=CC=C2Cl)Cl.[I-]
InChIInChI=1S/C27H43Cl2N2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-30-21-22-31(24(30)2)23-25-26(28)18-17-19-27(25)29;/h17-19,21-22H,3-16,20,23H2,1-2H3;1H/q+1;/p-1
InChIKeyQGSVKLIYXRLMTB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aldometanib: A Selective Lysosomal AMPK Activator via Aldolase Inhibition for Metabolic Research and Oncology


Aldometanib (LXY-05-029, CAS 2904601-67-6) is an orally bioavailable small-molecule inhibitor of aldolase, specifically targeting the lysosome-associated pool of this glycolytic enzyme [1]. By blocking the binding of fructose-1,6-bisphosphate (FBP) to aldolase, aldometanib selectively activates lysosomal AMP-activated protein kinase (AMPK), thereby mimicking a cellular state of glucose starvation [1]. In vitro enzymatic assays demonstrate selective inhibition of aldolase A (ALDOA) with an IC50 of 50 µM, while cellular AMPK activation occurs at nanomolar concentrations without perturbing glycolytic flux or adenine nucleotide ratios [1]. Preclinical studies in rodents have shown insulin-independent glucose lowering, alleviation of fatty liver disease, and extension of both healthspan and lifespan, all without causing hypoglycemia [1]. More recently, aldometanib has been shown to exert anti-tumor effects in hepatocellular carcinoma models via immune-mediated mechanisms rather than direct cytotoxicity [2].

Why Generic AMPK Activators or Glycolysis Inhibitors Cannot Substitute for Aldometanib in Targeted Lysosomal AMPK Activation Studies


Aldometanib is fundamentally distinct from conventional AMPK activators and glycolysis inhibitors, and cannot be replaced by generic alternatives without compromising experimental validity. Unlike direct AMPK activators such as AICAR or metformin, which either act as AMP mimetics or inhibit mitochondrial complex I, aldometanib activates AMPK solely via the lysosomal nutrient-sensing pathway without altering cellular AMP:ATP or ADP:ATP ratios [1]. This nucleotide-independent mechanism confines AMPK activation to the lysosomal compartment, avoiding the widespread metabolic reprogramming and potential toxicity associated with pan-cellular AMPK agonism [2]. Furthermore, aldometanib does not suppress glycolysis; in fact, it slightly enhances glycolytic flux, in stark contrast to hexokinase inhibitors like 2-deoxyglucose (2-DG) or 3-bromopyruvate (3-BrPA), which cause ATP depletion and metabolic crisis [1][3]. The compound also uniquely lowers blood glucose without causing hypoglycemia—a critical differentiator from insulin secretagogues and insulin itself [1]. These mechanistic and safety distinctions are not captured by other tool compounds targeting AMPK or glycolysis, making aldometanib an irreplaceable probe for interrogating lysosomal AMPK signaling, immunometabolism, and nutrient-sensing pathways.

Aldometanib Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Evidence for Procurement Decisions


Nanomolar Lysosomal AMPK Activation Without Nucleotide Perturbation vs. AICAR

Aldometanib activates lysosomal AMPK at concentrations as low as 5 nM in multiple cell types, as measured by phosphorylation of AMPKα at Thr172 [1]. In contrast, the AMP mimetic AICAR typically requires concentrations of 100-500 µM to achieve pan-cellular AMPK activation [1][2]. Crucially, aldometanib does not alter AMP:ATP or ADP:ATP ratios at concentrations below 200 nM, confirming a nucleotide-independent mechanism distinct from energy stress-induced activation [1][3]. This differential potency and mechanism profile makes aldometanib a uniquely clean tool for studying lysosomal AMPK pathways without confounding energy stress responses.

AMPK signaling Nutrient sensing Lysosomal biology

Insulin-Independent Glucose Lowering Without Hypoglycemia vs. Antidiabetic Agents

In male C57BL/6J mice, oral administration of aldometanib (2-10 mg/kg, twice daily) reduced blood glucose levels in an insulin-independent manner and, critically, did not cause hypoglycemia at any tested dose [1]. This safety profile contrasts sharply with insulin secretagogues (e.g., sulfonylureas) and insulin itself, which carry hypoglycemia incidence rates of 10-30% in clinical and preclinical settings [2]. The glucose-lowering effect of aldometanib was maintained in diet-induced obese, insulin-resistant mice, further distinguishing it from agents that lose efficacy under insulin-resistant conditions [1].

Diabetes Glucose homeostasis Metabolic safety

Preserved Glycolytic Flux vs. Hexokinase Inhibitors 2-DG and 3-BrPA

Aldometanib does not inhibit glycolysis; instead, it slightly enhances glycolytic rate in wild-type MEFs and HEK293T cells [1]. At concentrations of 0.5-5 µM, aldometanib increased lactate production and labeled FBP (M+6) accumulation by 5-15% relative to untreated controls [1]. In contrast, hexokinase II inhibitors 2-deoxyglucose (2-DG) and 3-bromopyruvate (3-BrPA) suppress glycolysis by ~50% at 5 mM and ~80% at 100 µM, respectively, leading to ATP depletion and metabolic crisis [2]. This fundamental difference in glycolytic outcome is essential for studies where maintaining ATP production is required.

Glycolysis Cancer metabolism Metabolic flux analysis

Immune-Mediated Tumor Control Without Direct Cytotoxicity vs. Chemotherapeutics

In the DEN-HFD induced hepatocellular carcinoma (HCC) mouse model, oral aldometanib (10 mg/kg, twice daily) extended median lifespan from 26 days to 33 days (+27%) and enabled some mice to reach normal lifespan [1]. Importantly, aldometanib exhibited no direct cytotoxicity against HCC cells in vitro (IC50 >100 µM in viability assays) [1]. The anti-tumor effect was strictly dependent on an intact immune system: it was abolished in immunodeficient mice and correlated with massive CD8+ T cell infiltration into tumors [1]. This immune-mediated mechanism contrasts fundamentally with conventional chemotherapeutics like doxorubicin, which directly kill tumor cells via DNA damage (IC50 ~1 µM in HCC cells) and are associated with systemic toxicity [2].

Immuno-oncology Hepatocellular carcinoma Tumor microenvironment

Oral Bioavailability and Extended Lifespan at Sub-Micromolar Concentrations vs. Metformin

Aldometanib extended median lifespan in C. elegans by ~20% at a concentration of 100 nM, an effect comparable to or exceeding that of metformin, which requires 50 mM (500,000-fold higher) to achieve similar lifespan extension in the same model [1]. In a progeroid mouse model (Ercc1−/Δ), aldometanib extended median lifespan by ~15% with oral dosing (10 mg/kg twice daily), accompanied by improvements in healthspan metrics including grip strength and motor coordination [1]. Aldometanib is orally active and accumulates in lysosomes, whereas metformin's longevity effects in C. elegans are observed only at suprapharmacological concentrations (50 mM) and involve mechanisms distinct from therapeutic doses used in mammals [2].

Aging Longevity Oral bioavailability

Aldometanib: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Investigating Lysosomal AMPK Signaling in Nutrient Sensing and Metabolic Disease

Aldometanib is the optimal tool compound for studies requiring specific activation of lysosomal AMPK without confounding energy stress signals. At nanomolar concentrations (5-50 nM), it robustly activates lysosomal AMPK while leaving AMP:ATP and ADP:ATP ratios unchanged, enabling clean interrogation of the lysosomal nutrient-sensing pathway [1]. This property makes it indispensable for experiments in primary hepatocytes, myocytes, and adipocytes where distinguishing between lysosomal and cytosolic AMPK pools is critical. The compound's oral bioavailability and absence of hypoglycemia further support chronic dosing studies in rodent models of obesity, insulin resistance, and NAFLD/NASH [1].

Studying Cancer Immunometabolism and Tumor Microenvironment Reprogramming

For oncology researchers, aldometanib provides a unique opportunity to study metabolic-immune crosstalk in solid tumors. In hepatocellular carcinoma models, aldometanib treatment results in CD8+ T cell infiltration and tumor control without direct cytotoxicity, effects that are entirely lost in immunodeficient hosts [2]. This immune-dependent mechanism contrasts with all classes of direct chemotherapeutics and positions aldometanib as a valuable probe for investigating how nutrient-sensing pathways modulate anti-tumor immunity. Researchers can pair aldometanib with immune checkpoint inhibitors or adoptive T cell therapies to explore combination strategies that rebalance the tumor metabolic microenvironment.

Long-Term Metabolic Intervention Studies in Rodent Models of Obesity and NAFLD

Chronic oral administration of aldometanib (2-10 mg/kg, twice daily) in obese male mice results in insulin-independent glucose lowering, reduced hepatic steatosis, and amelioration of nonalcoholic steatohepatitis (NASH) without causing hypoglycemia [1]. This safety profile and robust metabolic efficacy make aldometanib the compound of choice for longitudinal studies (weeks to months) investigating the role of lysosomal AMPK in the progression or reversal of metabolic syndrome. Unlike metformin, which has limited tissue distribution and requires high doses in some models, aldometanib accumulates in lysosomes across multiple tissues and maintains efficacy in insulin-resistant states [1].

Aging and Longevity Research Requiring Chronic Oral AMPK Activation

Aldometanib is a potent, orally active tool for lifespan and healthspan studies in model organisms. In C. elegans, 100 nM aldometanib extends median lifespan by ~20%, matching or exceeding the effects of metformin but at a 500,000-fold lower concentration [1]. In progeroid mice, oral aldometanib extends median lifespan by ~15% and improves functional healthspan metrics including grip strength and motor coordination [1]. These data support the use of aldometanib in chronic aging studies where high-concentration compound supplementation (as required for metformin in C. elegans) is impractical or introduces confounding variables. Researchers investigating the role of lysosomal nutrient sensing in organismal aging will find aldometanib to be an irreplaceable probe.

Technical Documentation Hub

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